molecular formula C8H12ClF3N2O2 B1387873 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate CAS No. 175278-62-3

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate

Cat. No.: B1387873
CAS No.: 175278-62-3
M. Wt: 260.64 g/mol
InChI Key: ZFGZRQQZWBYRRB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is a chemical compound with the molecular formula C8H12ClF3N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a trifluoromethyl group attached to a benzamidine moiety, which is further stabilized by hydrochloride and dihydrate forms.

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin and thrombin, forming stable complexes that inhibit their activity. The compound binds to the active site of these enzymes, preventing substrate access and subsequent catalysis. This interaction is crucial for studying enzyme kinetics and developing therapeutic agents targeting protease-related diseases .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of proteases involved in cell signaling, leading to altered signal transduction and gene expression patterns. Additionally, it affects cellular metabolism by interfering with proteolytic processes essential for protein turnover and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of serine proteases, forming reversible covalent bonds that inhibit enzyme activity. This inhibition is achieved by mimicking the transition state of the enzyme-substrate complex, thereby preventing substrate cleavage. Furthermore, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions but can degrade upon prolonged exposure to light and moisture. In vitro studies have shown that its inhibitory effects on proteases can persist for several hours, depending on the concentration and experimental conditions. Long-term effects on cellular function include sustained inhibition of protease activity, leading to altered cell signaling and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a protease inhibitor. The compound interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, such as lysosomes, where it exerts its inhibitory effects on proteases. Its distribution is influenced by factors such as cell type, tissue perfusion, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and lysosomes, where it interacts with target proteases. Post-translational modifications and targeting signals direct the compound to specific compartments, ensuring its effective inhibition of protease activity. This localization is essential for studying the compound’s effects on cellular processes and developing targeted therapeutic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate typically involves the reaction of 4-(Trifluoromethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted benzamidine derivatives.

Scientific Research Applications

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with enzymes and other biological molecules. The hydrochloride and dihydrate forms further stabilize the compound, making it suitable for various applications.

Comparison with Similar Compounds

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate can be compared with other similar compounds such as:

    4-(Trifluoromethyl)benzamidoxime: This compound has a similar structure but contains an oxime group instead of an amidine group.

    4-(Trifluoromethyl)benzonitrile: This compound is a precursor in the synthesis of this compound and lacks the amidine group.

    4-(Trifluoromethyl)benzamide: This compound contains an amide group instead of an amidine group and has different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(trifluoromethyl)benzenecarboximidamide;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.ClH.2H2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;;;/h1-4H,(H3,12,13);1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGZRQQZWBYRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(F)(F)F.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660017
Record name 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-62-3
Record name 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175278-62-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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